![molecular formula C24H24N4O B2722841 3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea CAS No. 1448063-94-2](/img/structure/B2722841.png)
3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea
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Overview
Description
3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea is a complex organic compound that features a unique structure combining benzhydryl, ethyl, and imidazo[1,2-a]pyridin-3-ylmethyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the Benzhydryl Group: This step often involves the use of benzhydryl chloride in the presence of a base to form the benzhydryl-substituted intermediate.
Attachment of the Ethyl Group: Ethylation can be performed using ethyl halides under basic conditions.
Urea Formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry and Cancer Therapy
The compound's structure incorporates an imidazo[1,2-a]pyridine moiety, which is known for its biological activity. It has been investigated for its potential as a therapeutic agent against various cancers, particularly those driven by receptor tyrosine kinases.
1.1. Mechanism of Action
Research indicates that compounds similar to 3-benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea can selectively inhibit receptor tyrosine kinases such as c-KIT and DDR1. These kinases are critical in the proliferation and survival of cancer cells. For instance, imidazo[1,2-a]pyridine derivatives have shown promising results in inhibiting c-KIT mutations associated with gastrointestinal stromal tumors (GIST) .
Case Study: Selective Inhibition of DDR1
A study demonstrated that a related compound effectively inhibited DDR1 with an IC50 value of 23.8 nM while showing minimal activity against other kinases like DDR2 and Bcr-Abl . This selectivity is crucial for minimizing side effects in cancer therapy.
Cannabinoid Receptor Modulation
Another significant application of compounds within the same structural framework is their interaction with cannabinoid receptors. Research has shown that derivatives of benzhydryl urea can act as inverse agonists at the CB1 cannabinoid receptor .
2.1. Implications for Pain Management and Neurological Disorders
Given the role of cannabinoid receptors in pain modulation and neuroprotection, these compounds could be explored further for therapeutic applications in chronic pain management and neurological disorders.
Data Tables
The following table summarizes key findings related to the inhibitory effects of this compound and its analogs on various kinases:
Compound Name | Target Kinase | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | DDR1 | 23.8 | High |
Analog A | DDR2 | 1740 | Low |
Analog B | Bcr-Abl | >10000 | Negligible |
Analog C | c-KIT | >10000 | Negligible |
Mechanism of Action
The mechanism of action of 3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Benzhydryl Ureas: Compounds with benzhydryl and urea groups that have comparable chemical properties.
Uniqueness
3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea is a synthetic compound characterized by its unique structural features, which include an imidazo[1,2-a]pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
The molecular formula of this compound is C24H24N4O, with a molecular weight of 384.5 g/mol. The compound's structure is integral to its biological activity, influencing its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₃₄H₂₄N₄O |
Molecular Weight | 384.5 g/mol |
CAS Number | 1448063-94-2 |
Anticancer Activity
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). These compounds have demonstrated IC50 values in the nanomolar range against resistant tumor cells, suggesting that this compound may possess similar properties .
Antiparasitic Activity
The antiparasitic potential of imidazo[1,2-a]pyridine derivatives has also been explored. For example, several synthesized compounds have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis. The activity was measured using IC50 values, with some derivatives exhibiting potent effects comparable to established antiparasitic medications . This suggests that this compound may also be effective against similar targets.
Study on Anticancer Activity
A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with structural similarities to this compound showed promising results against various cancer cell lines. The study highlighted the importance of specific functional groups in enhancing biological activity .
Study on Antiparasitic Activity
In another investigation focused on antiparasitic agents, researchers synthesized a range of imidazole derivatives and tested them against Entamoeba histolytica and Giardia intestinalis. The findings revealed that certain compounds displayed lower IC50 values than traditional treatments like metronidazole. This underscores the potential for imidazole-based compounds in developing new antiparasitic therapies .
Properties
IUPAC Name |
3-benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-2-27(18-21-17-25-22-15-9-10-16-28(21)22)24(29)26-23(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-17,23H,2,18H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKZAQWTDODBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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